

## Application Notes and Protocols for In Vitro GPR35 Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | GPR35 agonist 1 |           |
| Cat. No.:            | B15144060       | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of physiological and pathological processes, including inflammation, cardiovascular disease, and cancer, making it an attractive therapeutic target.[1][2] This document provides detailed application notes and protocols for in vitro models designed to study the activation of GPR35.

## **Introduction to GPR35 Signaling**

GPR35 is known to couple to a range of G proteins, leading to the activation of multiple downstream signaling cascades. The primary signaling pathways include coupling to  $G\alpha i/o$ , which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, and coupling to  $G\alpha 12/13$ , which activates RhoA signaling, influencing cell morphology and motility.[3] The receptor can also couple to  $G\alpha q$ , stimulating phospholipase C and leading to an increase in intracellular calcium.[4] Additionally, GPR35 can signal independently of G proteins through the recruitment of  $\beta$ -arrestins, which can mediate receptor internalization and activate other signaling pathways like ERK1/2.[1] The receptor also exhibits constitutive, ligand-independent activity, particularly through the  $G\alpha 12/13$  pathway.[5] Furthermore, GPR35 has been shown to interact with the Na/K-ATPase, which can influence intracellular calcium homeostasis and Src kinase signaling.[6]



The signaling pathways of GPR35 are complex and can be both pro- and anti-inflammatory depending on the cellular context.[1] This complexity underscores the importance of using a variety of in vitro models to fully characterize the activation and signaling of this receptor.

**GPR35 Signaling Pathways** 



Click to download full resolution via product page

Caption: Overview of GPR35 signaling pathways.

## In Vitro Models for Studying GPR35 Activation

A variety of in vitro assays can be employed to investigate GPR35 activation. The choice of assay depends on the specific signaling pathway of interest. Commonly used cell lines for







heterologous expression of GPR35 include Chinese Hamster Ovary (CHO-K1)[7][8][9][10][11] [12], Human Embryonic Kidney 293 (HEK293)[13], and Human Colon Adenocarcinoma (HT-29) cells, which also endogenously express GPR35.[2][5][8]

Experimental Workflow for GPR35 Activation Assays





Click to download full resolution via product page

Caption: General experimental workflow for in vitro GPR35 activation assays.



## **Quantitative Data Summary**

The following table summarizes quantitative data for various GPR35 agonists in different in vitro assay formats. This allows for a direct comparison of ligand potencies across different signaling readouts.

| Ligand                  | Assay Type                | Cell Line | Species | EC50 /<br>pEC50      | Reference |
|-------------------------|---------------------------|-----------|---------|----------------------|-----------|
| Zaprinast               | β-arrestin<br>recruitment | U2OS      | Human   | ~10 μM<br>(pEC50 ~5) | [14]      |
| Compound 1              | β-arrestin<br>recruitment | U2OS      | Human   | pEC50 7.7            | [14]      |
| Pamoic Acid             | G13<br>activation         | HEK293    | Human   | Not specified        | [15]      |
| Fluorescent<br>Probe 15 | DMR                       | HT-29     | Human   | 42.2 nM              | [8]       |
| Kynurenic<br>Acid       | G protein activation      | -         | Human   | >10 <sup>-3</sup> M  | [6]       |

# Detailed Experimental Protocols Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR35 activation, typically through the G $\alpha$ q pathway. Co-transfection with a promiscuous G $\alpha$  subunit like G $\alpha$ 16 can couple GPR35 to the calcium signaling pathway, even if it is not its native coupling partner.[13][16]

Principle: Agonist binding to GPR35 activates  $G\alpha q$  or  $G\alpha 16$ , which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[4] This increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.



#### Protocol:

#### Cell Preparation:

- Seed HEK293T cells in a 96-well black, clear-bottom plate at a suitable density to reach 80-90% confluency on the day of the assay.
- Co-transfect the cells with a plasmid encoding human GPR35 and a plasmid for a promiscuous G protein, such as Gα16, using a suitable transfection reagent.[13] Incubate for 24-48 hours.

### Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Remove the culture medium from the cells and add the dye-loading buffer.
- Incubate the plate at 37°C for 30-60 minutes in the dark.

#### Assay Procedure:

- Prepare a serial dilution of the test compounds (agonists) in an appropriate assay buffer.
- Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).[17][18]
- Measure the baseline fluorescence for a few seconds.
- Add the compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).

#### Data Analysis:

 $\circ$  The change in fluorescence intensity ( $\Delta F$ ) is calculated by subtracting the baseline fluorescence from the peak fluorescence.



- $\circ$  Plot the  $\Delta F$  against the logarithm of the agonist concentration to generate a doseresponse curve.
- Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

## **β-Arrestin Recruitment Assay**

This assay measures the recruitment of  $\beta$ -arrestin to the activated GPR35. This interaction is a key step in receptor desensitization and internalization and can also initiate G protein-independent signaling.[1][19]

Principle: Various technologies can be used to measure  $\beta$ -arrestin recruitment, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). In the EFC-based PathHunter assay, GPR35 is tagged with a small enzyme fragment (ProLink), and  $\beta$ -arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of  $\beta$ -arrestin to GPR35, the two enzyme fragments are brought into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[19]

Protocol (based on PathHunter eXpress GPR35 Internalization Assay):[19]

- Cell Handling:
  - Use a cryopreserved vial of PathHunter eXpress GPR35 cells, which co-express the tagged GPR35 and β-arrestin.
  - Thaw the cells rapidly and resuspend them in the provided cell plating medium.
  - Dispense the cell suspension into a 96-well or 384-well white, solid-bottom assay plate.
- Compound Addition:
  - Prepare serial dilutions of the test compounds in an appropriate buffer.
  - Add the compounds to the cell plate.
  - Incubate the plate at 37°C for 90 minutes.



- Signal Detection:
  - Prepare the detection reagent according to the kit instructions.
  - Add the detection reagent to each well.
  - Incubate the plate at room temperature in the dark for 60 minutes.
  - Measure the chemiluminescence using a plate reader.
- Data Analysis:
  - Plot the relative light units (RLU) against the logarithm of the agonist concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

## **cAMP** Assay

This assay is used to determine if GPR35 couples to Gai/o or Gas G proteins by measuring changes in intracellular cyclic AMP (cAMP) levels. For Gai/o-coupled receptors like GPR35, activation leads to a decrease in cAMP.[3]

Principle: GPR35 activation by an agonist inhibits adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. To measure this decrease, cells are typically stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP. The ability of a GPR35 agonist to reduce this forskolin-induced cAMP production is then quantified. Competitive immunoassays, such as HTRF or AlphaScreen, or reporter gene assays are commonly used to measure cAMP levels.[10][12][20][21]

Protocol (based on a competitive immunoassay):

- Cell Preparation:
  - Seed CHO-K1 cells stably expressing GPR35 into a 96-well or 384-well plate and grow overnight.
- Assay Procedure:



- Aspirate the growth medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Add serial dilutions of the GPR35 agonist to the wells.
- Add a fixed concentration of forskolin (e.g., 1-10 μM) to all wells except the negative control.
- Incubate the plate at room temperature or 37°C for 30-60 minutes.

#### cAMP Detection:

- Lyse the cells and add the cAMP detection reagents (e.g., HTRF reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[20]
- Incubate for 60 minutes at room temperature.
- Measure the time-resolved fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

#### Data Analysis:

- Calculate the ratio of the fluorescence intensities at the two wavelengths. This ratio is inversely proportional to the amount of cAMP produced.
- Plot the HTRF ratio against the logarithm of the agonist concentration to generate an inhibition curve.
- Calculate the IC50 value, which is the concentration of the agonist that causes 50% inhibition of the forskolin-induced cAMP production.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Methodological & Application





- 1. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 2. Chemical genomic analysis of GPR35 signaling Integrative Biology (RSC Publishing)
   [pubs.rsc.org]
- 3. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 4. Ca2+ Mobilization Assay Creative Bioarray [dda.creative-bioarray.com]
- 5. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability[image] PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human GPR35 Stable Cell Line-CHO (CSC-RG0571) Creative Biogene [creative-biogene.com]
- 8. Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. cAMP Hunter™ eXpress GPR35 CHO-K1 GPCR Assay [discoverx.com]
- 11. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors | PLOS One [journals.plos.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 18. Ca2+ mobilization assays in GPCR drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PathHunter® eXpress GPR35 Activated GPCR Internalization Assay [discoverx.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]



- 21. resources.revvity.com [resources.revvity.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro GPR35
   Activation Studies]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15144060#in-vitro-models-for-studying-gpr35 activation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com